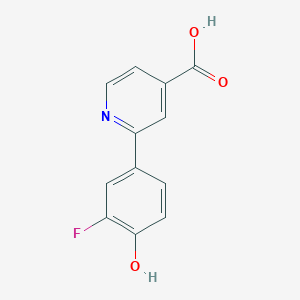

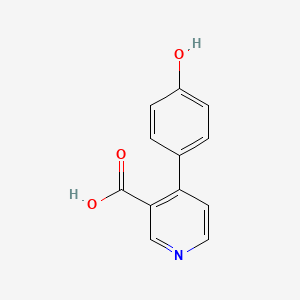

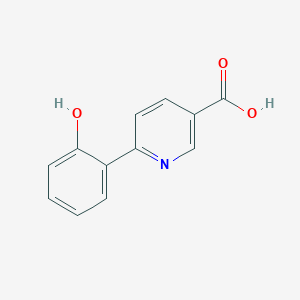

![molecular formula C5H7N3O3 B6300203 Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate CAS No. 54752-15-7](/img/structure/B6300203.png)

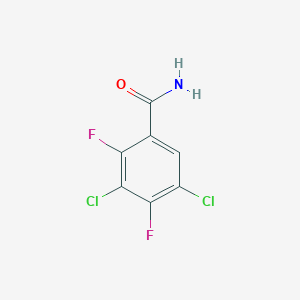

Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate is a chemical compound that falls under the category of 1,2,4-triazoles . It is a derivative of 1,2,4-triazole-3-carboxylic acid . The compound has a linear formula of C6H8N2O3 .

Synthesis Analysis

The synthesis of Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate can be accomplished starting with the commercially available 1,2,4-triazole-3-carboxylic acid . The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained . Other synthesis methods involve the use of hydrazonoyl halides with alkyl carbothioates .Molecular Structure Analysis

The molecular structure of Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate contains a total of 18 bonds; 11 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 ester (aliphatic), and 1 amidine derivative .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the triazole ring could participate in various organic reactions .Scientific Research Applications

Building Blocks in Chemical Synthesis

Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate is used as a building block in chemical synthesis . It’s a key component in the synthesis of various complex molecules due to its unique structure and reactivity.

Therapeutic Potential

Compounds similar to Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate, such as imidazole containing compounds, have shown a broad range of chemical and biological properties . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Agents

In the search for potent antitumor agents against colon cancer cell line HCT-116, a fused 4,5-dihydro-1,2,4-triazinone was synthesized by condensation of 1,2,4-triazol-3-yl hydrazine with chloroacetic acid .

Cytotoxic Activity

Ethyl 2-amino-1-benzamido-5-[2-(4-chlorophenyl)-2-oxoethylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and the 5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene] analog exhibited the greatest cytotoxicities against several connective-tissue tumor cell lines, namely, gastrointestinal stromal tumors (GISTs), osteosarcoma U2OS, and leiomyosarcoma SK-LMS-1 .

Synthesis of 1,3,4-Oxadiazol

The synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid was accomplished starting with the commercially available 1,2,4-triazole-3-carboxylic acid .

properties

IUPAC Name |

ethyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-11-4(9)3-6-5(10)8-7-3/h2H2,1H3,(H2,6,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTKNCHANGRMBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.